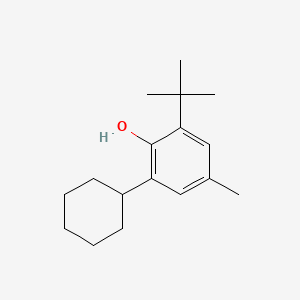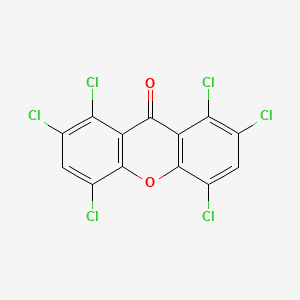
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine with one nitrogen atom. Compounds containing the piperidine moiety are significant in medicinal chemistry due to their wide range of biological activities and applications in drug design .
Métodos De Preparación
The synthesis of 1-isopropyl-N-(trifluoromethyl)piperidin-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between an isopropylamine derivative and a trifluoromethyl-containing reagent can lead to the formation of the desired piperidine derivative . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, utilizing catalysts and controlled reaction environments .
Análisis De Reacciones Químicas
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Aplicaciones Científicas De Investigación
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-isopropyl-N-(trifluoromethyl)piperidin-3-amine can be compared with other piperidine derivatives, such as:
1-Benzylpyrrolidine-3-amine: Known for its antiaggregatory and antioxidant effects.
Piperine: A naturally occurring piperidine derivative with antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits antiproliferation and antimetastatic effects on various types of cancers.
The uniqueness of this compound lies in its specific trifluoromethyl group, which can impart distinct chemical and biological properties compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C9H17F3N2 |
|---|---|
Peso molecular |
210.24 g/mol |
Nombre IUPAC |
1-propan-2-yl-N-(trifluoromethyl)piperidin-3-amine |
InChI |
InChI=1S/C9H17F3N2/c1-7(2)14-5-3-4-8(6-14)13-9(10,11)12/h7-8,13H,3-6H2,1-2H3 |
Clave InChI |
SSFXCYGZUFTSAC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1CCCC(C1)NC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(6-Bromo-4-fluoro-1-isopropyl-1H-benzo[d]imidazol-2-yl)ethanone](/img/structure/B13946481.png)

![5-Chloro-2-({[(3-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13946491.png)
![2-(Chloromethyl)-6-azaspiro[3.4]octane](/img/structure/B13946492.png)









![2-Amino-4,9-dimethyl-7H-chromeno[6,5-d][1,3]thiazol-7-one](/img/structure/B13946532.png)
